[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
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Overview
Description
(2R)-4-(2-ammonio-1-hydroxyethyl)phenol is in nature, p-octopamine is believed to exist in only one stereoisomeric form, the L- or [R-(-)] form. It is an octopaminium and a phenylethylamine. It derives from a 2-phenylethylamine.
Scientific Research Applications
1. Metabolism and Identification of Urinary Metabolites
(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium, as a phenethylamine derivative, is studied in the context of its in vivo metabolism. In a study by Kanamori et al. (2002), the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was examined, identifying various metabolites through liquid-liquid extraction and gas chromatography-mass spectrometry. This research is crucial for understanding the metabolic pathways and potential impacts of related compounds on biological systems Kanamori et al., 2002.
2. Synthesis and Characterization of Derivatives
The compound is also involved in the synthesis of other important chemicals. Kamal et al. (2007) discuss the lipase-catalyzed enantiomer separation of related compounds, leading to the synthesis of (R)-GABOB and (R)-carnitine hydrochloride. This process showcases the utility of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium in creating enantiomerically pure compounds, which are significant in various chemical and pharmaceutical applications Kamal et al., 2007.
3. Application in Oxidation Reactions
In a study by Schofield et al. (1971), the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, a compound closely related to (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium, is explored. The research provides insights into the formation of benzofuran and dihydrobenzofuran derivatives, demonstrating the compound's role in complex chemical transformations Schofield et al., 1971.
4. Development of Fluorescent and Colorimetric Probes
Diana et al. (2020) synthesized a new fluorescent and colorimetric pH probe using a derivative of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium. This research highlights its potential application in developing pH sensors for acidic and alkaline solutions, which can be useful in various scientific and industrial settings Diana et al., 2020.
5. Involvement in Polyimide Synthesis
Okabe et al. (2010) utilized a derivative of (2R)-2-hydroxy-2-(4-hydroxyphenyl)ethan-1-aminium in the synthesis of new aromatic polyimides. These polyimides, characterized for their thermal properties, demonstrate the compound's role in developing materials with unique thermal and mechanical properties Okabe et al., 2010.
Properties
Molecular Formula |
C8H12NO2+ |
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Molecular Weight |
154.19 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1/t8-/m0/s1 |
InChI Key |
QHGUCRYDKWKLMG-QMMMGPOBSA-O |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C[NH3+])O)O |
SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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